molecular formula C15H13Cl3N2O B4597872 N-(3-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea

N-(3-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea

Cat. No.: B4597872
M. Wt: 343.6 g/mol
InChI Key: QFMRRTDCHYQERC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features chlorinated phenyl groups, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea typically involves the reaction of 3-chloroaniline with 2,4-dichloroacetophenone in the presence of a suitable catalyst. The reaction conditions may include:

    Solvent: Common solvents like ethanol or methanol.

    Catalyst: Acidic or basic catalysts to facilitate the reaction.

    Temperature: Elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reaction time. Continuous flow reactors might be used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.

    Reduction: Reduction reactions could target the carbonyl group or the chlorinated phenyl rings.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Chlorinated benzoic acids or quinones.

    Reduction Products: Amines or alcohols.

    Substitution Products: Derivatives with substituted phenyl groups.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for potential pharmacological properties.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The chlorinated phenyl groups could enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-[1-(2,4-dichlorophenyl)ethyl]urea
  • N-(3-chlorophenyl)-N’-phenylurea
  • N-(2,4-dichlorophenyl)-N’-phenylurea

Uniqueness

N-(3-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea is unique due to the presence of both 3-chlorophenyl and 2,4-dichlorophenyl groups, which can impart distinct chemical reactivity and biological activity compared to other urea derivatives.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O/c1-9(13-6-5-11(17)8-14(13)18)19-15(21)20-12-4-2-3-10(16)7-12/h2-9H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMRRTDCHYQERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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